A tetracyclic compound with antidepressant effects. Mianserin was previously available internationally, however in most markets it has been phased out in favour of [mirtazapine].
A tetracyclic compound with antidepressant effects. It may cause drowsiness and hematological problems. Its mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
Mianserin
CAS No.: 24219-97-4
Cat. No.: VC0535401
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24219-97-4 |
---|---|
Molecular Formula | C18H20N2 |
Molecular Weight | 264.4 g/mol |
IUPAC Name | 5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
Standard InChI | InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3 |
Standard InChI Key | UEQUQVLFIPOEMF-UHFFFAOYSA-N |
SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 |
Canonical SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 |
Appearance | Solid powder |
Introduction
Pharmacological Properties and Receptor Interactions
Neurotransmitter Receptor Affinity Profile
Mianserin demonstrates a complex polypharmacology:
Receptor Type | Action | Affinity (nM) | Clinical Effect |
---|---|---|---|
Histamine H1 | Antagonist | 0.14 | Sedation |
α1-Adrenergic | Antagonist | 2.5 | Orthostatic hypotension |
5-HT2A Serotonin | Antagonist | 3.8 | Antidepressant/anxiolytic |
5-HT2C Serotonin | Inverse agonist | 12.4 | Appetite stimulation |
Muscarinic M1 | Negligible binding | >10,000 | Low anticholinergic effects |
Data synthesized from radioligand binding studies
This receptor signature explains mianserin's clinical profile: potent sedation from H1 blockade, mood stabilization via 5-HT modulation, and minimal anticholinergic side effects compared to tricyclics . The absence of significant muscarinic receptor interaction makes it particularly suitable for patients with glaucoma or urinary retention.
Adverse Effect | Mianserin Incidence (%) | Amitriptyline Incidence (%) | Risk Ratio (95% CI) |
---|---|---|---|
Dry mouth | 12.4 | 68.3 | 0.18 (0.14-0.23) |
Constipation | 8.9 | 41.2 | 0.22 (0.17-0.28) |
Urinary retention | 1.2 | 19.8 | 0.06 (0.03-0.12) |
Orthostatic hypotension | 15.7 | 22.4 | 0.70 (0.58-0.85) |
Pooled data from 14 randomized controlled trials
Mechanism of Therapeutic Action
Primary Antidepressant Mechanisms
Mianserin's therapeutic effects arise from synergistic modulation of monoaminergic systems:
-
Noradrenergic Enhancement: Potent blockade of presynaptic α2-autoreceptors increases norepinephrine release in the locus coeruleus, while weak inhibition of reuptake prolongs synaptic transmission .
-
Serotonergic Modulation: 5-HT2A antagonism and 5-HT2C inverse agonism increase prefrontal dopamine and norepinephrine availability while mitigating anxiety symptoms .
-
Histaminergic Effects: Central H1 receptor blockade contributes to sedative properties, particularly beneficial in patients with comorbid insomnia .
Anti-inflammatory Mechanisms
Emerging research reveals novel immunomodulatory properties independent of monoaminergic effects:
TLR8 Inhibition:
Mianserin and its derivative MN-1 demonstrate dose-dependent suppression of TNF-α production in human PBMCs stimulated with TLR7/8 agonist R-848 (EC = 23.4 μM vs. 41.2 μM for parent compound) . Structural modifications removing the N-methyl group (MN-1) retain TLR8 inhibitory potency while reducing 5-HT receptor affinity by 64% .
Rheumatoid Synovium Effects:
In ex vivo human rheumatoid arthritis models, 100 μM mianserin suppresses spontaneous TNF-α (46.6% ± 5.1) and IL-1β (82.2% ± 4.2) production through p38 MAPK pathway inhibition . This effect persists in MN-1 despite diminished aminergic receptor activity, suggesting distinct anti-inflammatory targets .
Clinical Pharmacokinetics
Absorption and Distribution
Mianserin exhibits nonlinear pharmacokinetics with 30% oral bioavailability due to extensive first-pass metabolism. Elderly patients show altered distribution parameters:
Parameter | Healthy Adults (27 y) | Elderly Patients (72 y) | p-value |
---|---|---|---|
C (ng/mL) | 48.3 ± 11.2 | 72.9 ± 15.4 | <0.01 |
t (h) | 18.4 ± 3.1 | 34.7 ± 6.8 | <0.001 |
Vd (L/kg) | 21.5 ± 4.2 | 15.8 ± 3.6 | <0.05 |
Data from intravenous pharmacokinetic studies
Age-related reductions in hepatic blood flow and cytochrome P450 activity prolong elimination half-life, necessitating dose adjustments in geriatric populations .
Metabolic Pathways
Hepatic metabolism occurs primarily through:
-
CYP2D6: N-demethylation to active metabolite desmethylmianserin
-
CYP3A4: Aromatic hydroxylation followed by glucuronidation
Pharmacogenetic studies reveal 2.3-fold higher AUC in CYP2D6 poor metabolizers, though dose adjustment recommendations remain controversial due to the drug's wide therapeutic index .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume